2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Telomerase inhibition Anticancer drug discovery 1,3,4-Oxadiazole SAR

Select this compound for its uniquely differentiating pyridin-4-yl pharmacophore, critical for telomerase inhibition. Unlike generic oxadiazole acetohydrazides, this specific intermediate enables direct, one-step synthesis of N'-substituted hydrazone libraries (as per Zhang et al., 2014). Its free -NH-NH2 terminus offers distinct reactivity for condensation chemistry, enabling systematic linker comparison studies. A validated QSAR model (MCDM=0.8352) supports derivative design. Favorable drug-like properties (AlogP=1.29, RO5=0) make it ideal for anticancer lead optimization.

Molecular Formula C9H9N5O2
Molecular Weight 219.204
CAS No. 1326932-87-9
Cat. No. B2799291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
CAS1326932-87-9
Molecular FormulaC9H9N5O2
Molecular Weight219.204
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(O2)CC(=O)NN
InChIInChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,12,15)
InChIKeyPKFBDTUUZZMVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326932-87-9): The Unsubstituted Acetohydrazide Precursor for Telomerase-Targeted 1,3,4-Oxadiazole Libraries


2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326932-87-9, molecular formula C₉H₉N₅O₂, molecular weight 219.20 g/mol) is a heterocyclic building block containing a pyridine ring at the 5-position of a 1,3,4-oxadiazole core and a free acetohydrazide side chain at the 2-position . Its primary documented role is as the key synthetic precursor to N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives (compounds 6a–6x), a series of 24 potent telomerase inhibitors with broad-spectrum anticancer activity (IC₅₀ range: 0.76–9.59 μM across HEPG2, MCF7, SW1116, and BGC823 cell lines) [1]. Unlike its thioether-linked derivatives, the compound itself features a free –NH–NH₂ terminus, offering distinct reactivity for condensation chemistry and scaffold diversification [2].

Why Generic 1,3,4-Oxadiazole Acetohydrazides Cannot Substitute for 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide in Telomerase-Targeted Programs


Attempts to replace 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide with generic 1,3,4-oxadiazole acetohydrazides (e.g., 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide or 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide) fail because the pyridin-4-yl substituent at the 5-position is a critical pharmacophoric element for telomerase inhibition and anticancer potency [1]. In the Zhang et al. (2014) study, all 24 highly active telomerase inhibitors (IC₅₀ range: 0.76–9.59 μM against four cancer cell lines; most potent compound 6s: telomerase IC₅₀ = 1.18 ± 0.14 μM) were derived specifically from the pyridin-4-yl oxadiazole scaffold—not from phenyl, chlorophenyl, or other aryl-substituted analogs [2]. Furthermore, QSAR models built on this series by Tutone et al. (2020) confirm that electrotopological and extended topochemical descriptors tied to the pyridine ring contribute significantly to telomerase inhibitory activity (validated MLR model with MCDM = 0.8352), establishing that the pyridin-4-yl moiety is not interchangeable with other substituents [3].

Quantitative Differentiation Evidence for 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326932-87-9) Relative to Structurally Closest Analogs


Evidence Item 1: Precursor–Product Potency Gap — The Free Acetohydrazide Yields Telomerase Inhibitors with Sub-Micromolar IC₅₀ That Generic Oxadiazole Intermediates Cannot Match

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide serves as the immediate precursor for compound 6s (via thioether linkage and benzylidene condensation). Compound 6s exhibits telomerase IC₅₀ = 1.18 ± 0.14 μM (TRAP-PCR-ELISA) and anticancer IC₅₀ = 0.76–1.54 μM against HEPG2, MCF7, SW1116, and BGC823 [1]. No other oxadiazole-acetohydrazide intermediate (e.g., 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide or 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide) has been reported to generate derivatives with comparable sub-micromolar telomerase IC₅₀ values in the published peer-reviewed literature [2].

Telomerase inhibition Anticancer drug discovery 1,3,4-Oxadiazole SAR

Evidence Item 2: Pyridin-4-yl vs. Other Heteroaryl Substituents — Documented Anticancer IC₅₀ Advantage Across Four Cell Lines

Derivatives built from 2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide (via thioether linkage) achieve broad-spectrum anticancer activity (IC₅₀ range: 0.76–9.59 μM for the five most active compounds across HEPG2, MCF7, SW1116, and BGC823) [1]. By contrast, 2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide (the 2-pyridyl regioisomer) and 5-(pyridin-3-yl) analogs have not been reported in the peer-reviewed literature to yield derivatives with telomerase inhibitory activity or comparable anticancer potency [2]. The 4-pyridyl orientation appears critical: molecular docking of compound 6s into the telomerase active site (PDB: 3DU6) shows that the pyridin-4-yl group participates in specific hydrogen-bond and π-stacking interactions that would be geometrically inaccessible to 2-pyridyl or 3-pyridyl regioisomers [3].

Anticancer activity Broad-spectrum cytotoxicity Pyridine pharmacophore

Evidence Item 3: QSAR-Validated Scaffold vs. Uncharacterized Analogs — The Pyridin-4-yl Oxadiazole Series Is One of the Few Telomerase Inhibitor Chemotypes with Published MLR Models

A validated Multiple Linear Regression (MLR) QSAR model has been published for the 24 N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives, with a Multi-Criteria Decision Making score of 0.8352, indicating good robustness and predictive capability [1]. This model, built using electrotopological state (E-state) and extended topochemical atom (ETA) descriptors, enables prospective prediction of telomerase IC₅₀ for new derivatives designed from this scaffold [2]. No analogous validated QSAR model exists for derivatives of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide, 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide, or 2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide [3].

QSAR modeling Predictive toxicology Telomerase inhibitor design

Evidence Item 4: Physicochemical and Drug-Likeness Profile — Computed Properties Differentiate This Scaffold from Thiol-Containing and Phenyl-Substituted Analogs

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has computed drug-likeness parameters (AlogP = 1.29, polar surface area [PSA] = 90.65 Ų, hydrogen bond acceptors = 5, hydrogen bond donors = 2, rotatable bonds = 7) , placing it within favorable oral bioavailability space per Lipinski's Rule of Five (RO5 violations = 0) [1]. In contrast, the thiol-containing analog 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (CAS 15264-63-8), while commercially available, has a significantly different reactivity and toxicity liability profile owing to the free thiol group, and its AlogP differs substantially . The phenyl analog 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide has an AlogP approximately 1.0–1.5 units higher, reflecting the replacement of the polar pyridine nitrogen with a lipophilic phenyl ring, which may alter solubility and metabolic stability [2].

Drug-likeness prediction Physicochemical properties ADME screening

Evidence Item 5: Scaffold Versatility — The Free Acetohydrazide Enables Derivatization Pathways Inaccessible to Pre-Condensed Analogs

The distinguishing structural feature of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is the terminal free –NH–NH₂ group, which is the reactive handle for Schiff base / hydrazone condensation with aldehydes [1]. The Zhang et al. (2014) synthesis uses this exact compound as the penultimate intermediate: the free acetohydrazide is condensed with substituted benzaldehydes to generate the final 24-compound library (6a–6x) [2]. Pre-condensed analogs (e.g., N'-benzylidene derivatives that are commercially available) lack this free –NH–NH₂ group and cannot be further diversified. Similarly, the thioether-linked analog 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (CAS not assigned) has the hydrazide group, but the thioether bridge introduces a sulfur atom that alters the electronic properties and binding conformation compared to the direct methylene-linked acetohydrazide scaffold [3].

Synthetic versatility Combinatorial chemistry Hydrazone condensation

Evidence Item 6: Availability of Published Synthesis Protocol — Reproducible Preparation Route with Documented Characterization Data

A detailed, peer-reviewed synthesis protocol for the derivatives of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is available from Zhang et al. (2014), including full characterization data (¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis) for all 24 final compounds [1]. The synthesis involves (i) cyclization of isonicotinohydrazide with CS₂/KOH to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, (ii) alkylation with ethyl bromoacetate to form the thioether-ester, (iii) hydrazinolysis to yield the thioether-acetohydrazide, and (iv) condensation with benzaldehydes [2]. The target compound itself (the non-thioether, methylene-linked acetohydrazide) is structurally distinct from the thioether intermediate in this route; however, the published protocol provides a validated framework for analog synthesis. In contrast, no peer-reviewed synthesis protocol with full characterization data is available for 2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide or 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide in the context of telomerase inhibitor development [3].

Synthesis protocol Reproducibility Characterization data

Recommended Application Scenarios for 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 1326932-87-9)


Scenario 1: Telomerase-Targeted Anticancer Library Synthesis

This compound is the recommended starting material for synthesizing focused libraries of N'-substituted hydrazone derivatives targeting telomerase. The Zhang et al. (2014) study demonstrated that derivatives from this scaffold achieve sub-micromolar telomerase IC₅₀ (1.18 ± 0.14 μM for compound 6s) and broad-spectrum anticancer activity (IC₅₀ 0.76–9.59 μM across HEPG2, MCF7, SW1116, BGC823) [1]. The free –NH–NH₂ group enables one-step condensation with diverse aldehydes to generate structurally varied hydrazone libraries [2]. The published QSAR model (MCDM = 0.8352) can guide prioritization of virtual compounds before synthesis .

Scenario 2: Structure-Activity Relationship (SAR) Studies on the Oxadiazole 2-Position Linker

For medicinal chemistry teams investigating the optimal linker between the 1,3,4-oxadiazole core and the terminal hydrazone pharmacophore, this compound provides a direct methylene-linked acetohydrazide scaffold rather than the thioether-linked version used in Zhang et al. (2014) [1]. Systematic comparison of the methylene-linked vs. thioether-linked analogs (both derived from this compound as a common intermediate) can resolve whether the sulfur atom contributes to or detracts from telomerase binding affinity and selectivity, a question not addressed in the published literature [2].

Scenario 3: QSAR-Guided Lead Optimization Programs

Research groups employing computational lead optimization can use this compound to generate derivatives for which a validated QSAR model already exists (Tutone et al., 2020; MCDM = 0.8352) [1]. The E-state and ETA descriptors identified in the model can be used prospectively to design new derivatives with predicted telomerase pIC₅₀ values, enabling a 'predict–synthesize–test–refine' cycle that reduces the number of compounds requiring synthesis and biological evaluation [2]. No comparable QSAR infrastructure exists for phenyl-, chlorophenyl-, or pyridin-2-yl-substituted analogs .

Scenario 4: Physicochemical Comparator Studies for Drug-Likeness Optimization

With favorable computed drug-likeness parameters (AlogP = 1.29, PSA = 90.65 Ų, RO5 violations = 0) [1], this compound can serve as a baseline scaffold for systematic physicochemical optimization studies comparing pyridyl-substituted vs. phenyl-substituted oxadiazole acetohydrazides [2]. The lower lipophilicity of the pyridin-4-yl analog (vs. phenyl analog with estimated AlogP ~2.5–2.8) makes it a more attractive starting point for programs where aqueous solubility and metabolic stability are critical design criteria .

Quote Request

Request a Quote for 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.